molecular formula C16H12BrF2NO3 B2843197 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate CAS No. 1794884-01-7

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate

Cat. No. B2843197
CAS RN: 1794884-01-7
M. Wt: 384.177
InChI Key: RWTYNAFLAVITNS-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate, also known as BBAOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives, known for their biological activities, have been synthesized through reactions involving compounds similar to "2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate." These derivatives show promise in antimicrobial, anticonvulsant, and antiproliferative activities, highlighting the compound's utility in developing pharmacologically active molecules (Nawrocka et al., 2004).

Photodynamic Therapy

  • Photosensitizers for Cancer Treatment : New zinc phthalocyanines substituted with Schiff base derivatives, which can be related to the synthesis or functional groups similar to "2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate," have been developed. These compounds exhibit high singlet oxygen quantum yields, making them potent Type II photosensitizers for photodynamic therapy in cancer treatment, demonstrating the compound's potential in medicinal chemistry applications (Pişkin et al., 2020).

Catalysis

  • Copper-Catalyzed Syntheses : Studies have shown that ligand-free copper-catalyzed syntheses of substituted benzimidazoles and related compounds can be efficiently performed using substrates that share functional groups with "2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate." This highlights its potential role in facilitating the synthesis of heterocyclic compounds, which are crucial in pharmaceutical development and material science (Saha et al., 2009).

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-6-5-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTYNAFLAVITNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate

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